2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol
Description
2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol is a chlorinated phenolic compound featuring a secondary amine substituent at the 2-position of the aromatic ring. The butan-2-yl group introduces stereochemical complexity and modulates the compound’s lipophilicity, while the 4-chloro substituent enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions. Though direct structural data for this compound are absent in the provided evidence, analogous compounds (e.g., benzyl-substituted variants) have been characterized via NMR, HRMS, and X-ray crystallography, suggesting robust methods for its synthesis and analysis . Potential applications include pharmaceutical intermediates or bioactive molecules, given the prevalence of similar structures in drug discovery contexts .
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
2-[(butan-2-ylamino)methyl]-4-chlorophenol |
InChI |
InChI=1S/C11H16ClNO/c1-3-8(2)13-7-9-6-10(12)4-5-11(9)14/h4-6,8,13-14H,3,7H2,1-2H3 |
InChI Key |
AHMRVYXKGCLVNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol can be achieved through a Mannich-type reaction. This involves the reaction of a phenol derivative with formaldehyde and a secondary amine, in this case, butan-2-ylamine. The reaction typically occurs in a solvent such as water or dioxane under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar Mannich-type reactions are scaled up for industrial synthesis, utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used to replace the chlorine atom.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the amino group can participate in nucleophilic reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Key Compounds :
Analysis :
- Lipophilicity : The aliphatic butan-2-yl chain likely increases logP compared to aromatic benzyl groups, improving membrane permeability but possibly reducing aqueous solubility .
Phenolic Derivatives with Alternative Functional Groups
Key Compounds :
Analysis :
- Acidity: The target compound’s phenol group (pKa ~10) is less acidic than carboxylic acids (27a-b, pKa ~4-5), impacting ionization and binding interactions .
- Toxicity : Unlike the nitro-containing analogue in , the target lacks nitro groups, reducing risks of mutagenicity and toxic decomposition products .
Chlorophenol-Based Pharmaceuticals and Inhibitors
Key Compounds :
Analysis :
- Stereochemistry : Chiral centers in analogous compounds (e.g., ) underscore the importance of stereochemical control in optimizing bioactivity .
Biological Activity
2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol is a synthetic organic compound characterized by a unique structure that combines a butan-2-yl amino group with a chlorophenolic moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is . The structural features include:
- A chlorophenol group, which is known for various biological activities.
- A butan-2-yl amino group, which may influence the compound's interaction with biological systems.
Pharmacological Potential
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess such activity. The presence of the chlorophenolic structure typically enhances antimicrobial efficacy.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially modulating nitric oxide synthase activity, which is critical for neuronal health.
- Antioxidant Properties : Due to its phenolic nature, it may exhibit antioxidant activities, which can protect cells from oxidative stress.
- Anti-inflammatory Potential : Compounds with similar structures have shown anti-inflammatory effects, indicating that this compound might also reduce inflammation in biological systems.
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, including the Mannich reaction, which introduces an aminomethyl function into the phenolic structure .
Biological Assays
In vitro studies have been conducted to evaluate the biological activity of this compound. Key findings include:
- Salmonella/microsome assay : Used to assess mutagenicity; results indicate potential mutagenic effects, necessitating further investigation into safety profiles .
- DNA Repair Assay : Evaluated the ability of the compound to influence DNA repair mechanisms, showing promise in protecting against DNA damage .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloroaniline | Amino group on chlorobenzene | Antimicrobial |
| Butanamide | Amide derivative of butane | Anti-inflammatory |
| 4-Aminophenol | Amino group on phenol | Analgesic |
| 2-Amino-4-chlorophenol | Similar chlorophenol structure | Antimicrobial |
| N,N-Diethyl-m-toluamide | Amine derivative | Insecticide |
The unique combination of a butan-2-yl amino group with a chlorophenolic structure in this compound may offer distinct biological properties not fully explored yet, potentially surpassing those of structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
